molecular formula C11H14N2 B14712444 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole CAS No. 13670-24-1

2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B14712444
CAS No.: 13670-24-1
M. Wt: 174.24 g/mol
InChI Key: XJZMENOGBUCBJX-UHFFFAOYSA-N
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Description

2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that features an imidazole ring with ethyl and phenyl substituents. This compound is part of the imidazole family, known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetaldehyde with ethylamine under acidic conditions, followed by cyclization to form the imidazole ring . Another approach involves the use of nitriles and amines in the presence of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rates and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different pharmacological and industrial applications .

Scientific Research Applications

2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

13670-24-1

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-ethyl-1-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C11H14N2/c1-2-11-12-8-9-13(11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

XJZMENOGBUCBJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCN1C2=CC=CC=C2

Origin of Product

United States

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